molecular formula C17H17N3O2S B14954679 N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14954679
M. Wt: 327.4 g/mol
InChI Key: LPXVIKXOTBXQEE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The phenyl and thiophene groups can be introduced through electrophilic aromatic substitution reactions.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to the specific combination of its substituents, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-22-10-9-18-17(21)15-12-14(16-8-5-11-23-16)19-20(15)13-6-3-2-4-7-13/h2-8,11-12H,9-10H2,1H3,(H,18,21)

InChI Key

LPXVIKXOTBXQEE-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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